molecular formula C11H15NO4S B7575666 3-[(Propylsulfonylamino)methyl]benzoic acid

3-[(Propylsulfonylamino)methyl]benzoic acid

Cat. No.: B7575666
M. Wt: 257.31 g/mol
InChI Key: FFLHYRRWYSAMQG-UHFFFAOYSA-N
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Description

3-[(Propylsulfonylamino)methyl]benzoic acid is an organic compound with the molecular formula C11H15NO4S It is characterized by a benzoic acid core substituted with a propylsulfonylamino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Propylsulfonylamino)methyl]benzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to produce 3-nitrobenzoic acid.

    Reduction: The nitro group of 3-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3-aminobenzoic acid.

    Sulfonylation: The amino group of 3-aminobenzoic acid is then sulfonylated with propylsulfonyl chloride in the presence of a base like pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(Propylsulfonylamino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

3-[(Propylsulfonylamino)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Propylsulfonylamino)methyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting or modifying their activity. The benzoic acid moiety may also interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Phenylsulfonylamino)methyl]benzoic acid
  • 4-[(2-Pyrimidinylsulfonyl)methyl]benzoic acid
  • 3-[(Propylsulfanyl)methyl]benzoic acid

Uniqueness

3-[(Propylsulfonylamino)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propylsulfonylamino group provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

IUPAC Name

3-[(propylsulfonylamino)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-2-6-17(15,16)12-8-9-4-3-5-10(7-9)11(13)14/h3-5,7,12H,2,6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLHYRRWYSAMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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